molecular formula C9H11NaO4 B2915622 (Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+) CAS No. 2088951-28-2

(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)

Cat. No. B2915622
M. Wt: 206.173
InChI Key: OLZURGNNARYKJK-UHFFFAOYSA-M
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Description

(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+) is a chemical compound that has gained significant attention in the field of scientific research. It is a spiroacetal derivative that has been synthesized through various methods and has shown potential in various applications. 5]dec-7-ylidene)methanolate (Na+).

Mechanism Of Action

The mechanism of action of (Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+) is not fully understood. However, it is believed to work through the activation of certain enzymes in the body. This activation leads to the production of reactive oxygen species, which can induce apoptosis in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+) have been studied in various in vitro and in vivo models. It has been shown to have anticancer properties, as it induces apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, as it inhibits the production of certain cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of (Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+) is its ease of synthesis. It can be synthesized through a relatively simple method and is readily available. However, one of the main limitations is its stability. It is prone to hydrolysis and can decompose over time.

Future Directions

There are several future directions for the research of (Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+). One of the most promising directions is its use as a reagent in the synthesis of spirocyclic compounds. It can also be further studied for its anticancer and anti-inflammatory properties. Additionally, its stability can be improved through the development of new synthetic methods.

Synthesis Methods

The synthesis of (Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+) has been achieved through various methods. One of the most common methods involves the reaction of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with sodium methoxide in methanol. The resulting product is (Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+), which can be further purified through recrystallization.

Scientific Research Applications

(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+) has shown potential in various scientific research applications. One of the most promising applications is its use as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of spirocyclic compounds, which are important in the development of new drugs and materials.

properties

IUPAC Name

sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4.Na/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9;/h6,10H,1-5H2;/q;+1/p-1/b7-6-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZURGNNARYKJK-NAFXZHHSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=C[O-])C1=O)OCCO2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C/C(=C/[O-])/C1=O)OCCO2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium {8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene}methanolate

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